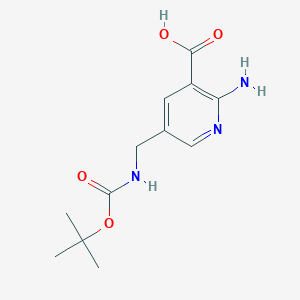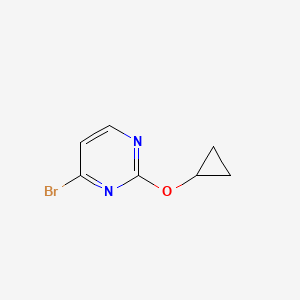
2,6-Dihydroxyisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dihydroxyisonicotinaldehyde is an organic compound with the molecular formula C6H5NO3 It is a derivative of isonicotinaldehyde, featuring hydroxyl groups at the 2 and 6 positions on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxyisonicotinaldehyde typically involves the hydroxylation of isonicotinaldehyde. One common method is the oxidation of 2,6-dihydroxyisonicotinic acid, which can be achieved using reagents such as manganese dioxide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles to laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2,6-Dihydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups.
科学的研究の応用
2,6-Dihydroxyisonicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,6-Dihydroxyisonicotinaldehyde involves its interaction with various molecular targets. The hydroxyl groups and aldehyde functionality allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can influence enzyme activity and other biological processes .
類似化合物との比較
Similar Compounds
2,6-Dihydroxyisonicotinic acid: This compound is structurally similar but lacks the aldehyde group.
3-Hydroxyisonicotinaldehyde: Another derivative of isonicotinaldehyde with a hydroxyl group at the 3 position.
特性
分子式 |
C6H5NO3 |
|---|---|
分子量 |
139.11 g/mol |
IUPAC名 |
2-hydroxy-6-oxo-1H-pyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H5NO3/c8-3-4-1-5(9)7-6(10)2-4/h1-3H,(H2,7,9,10) |
InChIキー |
BRIZMGQUFQXQAK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(NC1=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)
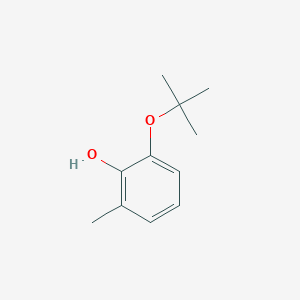


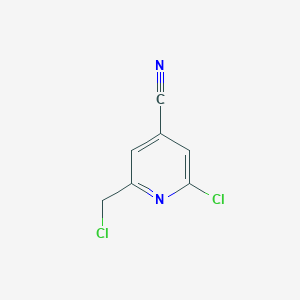

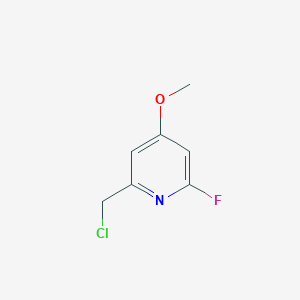

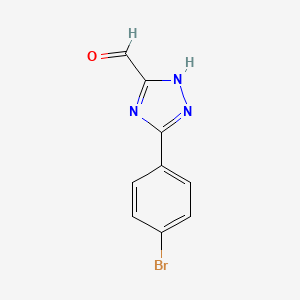
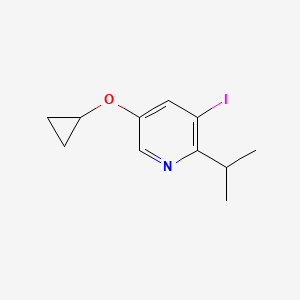
![1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14846710.png)
